molecular formula C13H21N3O2 B3373453 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1006483-74-4

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

Cat. No. B3373453
CAS RN: 1006483-74-4
M. Wt: 251.32 g/mol
InChI Key: YMFKJLWTQHHHRZ-UHFFFAOYSA-N
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Description

“1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H21N3O2 . It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of this compound, as with other pyrazoles, consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would require more specific information or computational chemistry methods to determine.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources retrieved, pyrazole compounds are known to be used frequently as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals , suggesting potential for future research in medicinal chemistry, drug discovery, and other fields.

Mechanism of Action

Target of Action

Compounds containing the pyrazole moiety are known for their diverse pharmacological effects . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that the pyrazole moiety interacts with various biological targets to exert its effects . The compound’s interaction with its targets leads to changes in cellular processes, which can result in the observed pharmacological effects .

Biochemical Pathways

Given the broad range of activities associated with pyrazole-containing compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

Finally, its method of excretion would influence its half-life and potential for toxicity .

Result of Action

Given the range of activities associated with pyrazole-containing compounds, it is likely that the compound exerts its effects at both the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . For example, the compound’s stability might decrease at high temperatures, potentially reducing its efficacy . Additionally, the compound’s activity might be influenced by the pH of its environment, with certain pH levels potentially enhancing or inhibiting its action .

properties

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-16-10(2)12(8-14-16)9-15-6-4-11(5-7-15)13(17)18/h8,11H,3-7,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFKJLWTQHHHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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